4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of 4-methyl-5-bromopyrimidine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or other oxidation products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Aryl or Vinyl Pyrimidines: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronate ester group.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This reactivity is crucial for its role in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.
Phenylboronic Acid Pinacol Ester: Another boronate ester with applications in organic synthesis.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: A structurally similar compound with a different heterocyclic ring.
Properties
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-8-9(6-13-7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLFONKXBNYYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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